molecular formula C9H9N3O B13652934 1-(6-Amino-1H-benzo[d]imidazol-4-yl)ethanone

1-(6-Amino-1H-benzo[d]imidazol-4-yl)ethanone

Cat. No.: B13652934
M. Wt: 175.19 g/mol
InChI Key: ORIYYNMWAZGBLW-UHFFFAOYSA-N
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Description

1-(6-Amino-1H-benzo[d]imidazol-4-yl)ethanone is a compound belonging to the benzimidazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Benzimidazoles are heterocyclic aromatic organic compounds that contain a fusion of benzene and imidazole rings. The presence of an amino group at the 6th position and an ethanone group at the 4th position of the benzimidazole ring makes this compound unique and potentially useful in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Amino-1H-benzo[d]imidazol-4-yl)ethanone typically involves the condensation of o-phenylenediamine with an appropriate carbonyl compound under acidic or basic conditions.

Industrial Production Methods: Industrial production of benzimidazole derivatives often involves large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Amino-1H-benzo[d]imidazol-4-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the benzene ring can be substituted with halogens, alkyl, or aryl groups.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or alkylated benzimidazole derivatives.

Scientific Research Applications

1-(6-Amino-1H-benzo[d]imidazol-4-yl)ethanone has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(6-Amino-1H-benzo[d]imidazol-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the benzimidazole ring can interact with hydrophobic pockets, leading to inhibition or modulation of enzyme activity. The ethanone group can also participate in covalent bonding with nucleophilic residues in proteins .

Comparison with Similar Compounds

    1H-Benzimidazole: The parent compound without the amino and ethanone groups.

    2-Amino-1H-benzimidazole: Similar structure with the amino group at the 2nd position.

    4-(1H-Benzimidazol-2-yl)aniline: Contains an aniline group instead of an ethanone group.

Uniqueness: 1-(6-Amino-1H-benzo[d]imidazol-4-yl)ethanone is unique due to the specific positioning of the amino and ethanone groups, which can influence its chemical reactivity and biological activity. This compound’s structure allows for specific interactions with molecular targets, making it a valuable candidate for drug development and other scientific research applications .

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

1-(6-amino-1H-benzimidazol-4-yl)ethanone

InChI

InChI=1S/C9H9N3O/c1-5(13)7-2-6(10)3-8-9(7)12-4-11-8/h2-4H,10H2,1H3,(H,11,12)

InChI Key

ORIYYNMWAZGBLW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C(=CC(=C1)N)NC=N2

Origin of Product

United States

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